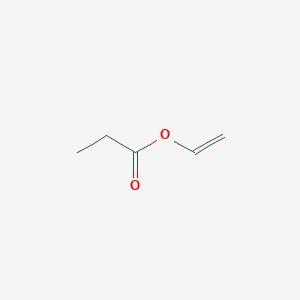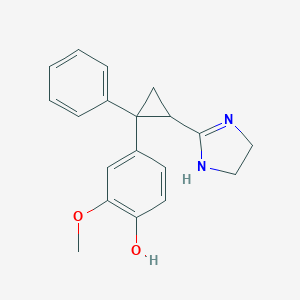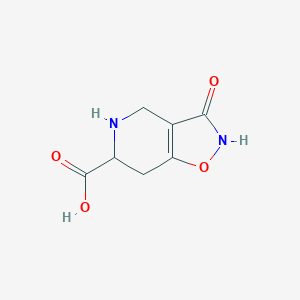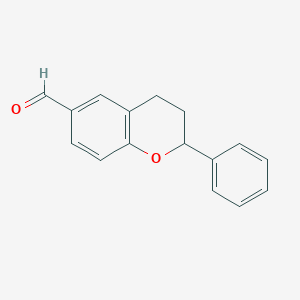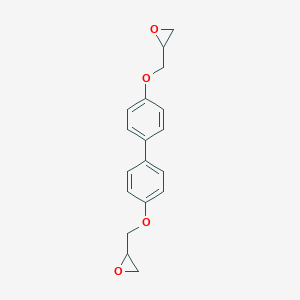![molecular formula C15H20Cl2N2O2 B024883 Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106094-83-1](/img/structure/B24883.png)
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACNU is a synthetic derivative of naphthalene and belongs to the family of nitrosoureas. It is a highly lipophilic compound that can easily penetrate the blood-brain barrier, making it an effective treatment for brain tumors. ACNU has been used in the treatment of several types of cancer, including brain, lung, breast, and ovarian cancer.
Wirkmechanismus
ACNU exerts its anticancer effects by alkylating DNA and RNA, leading to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. ACNU has also been shown to inhibit the repair of damaged DNA, further contributing to its anticancer effects.
Biochemische Und Physiologische Effekte
ACNU has been shown to have several biochemical and physiological effects. It can cause DNA damage, leading to the activation of apoptosis, or programmed cell death. ACNU can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating. In addition, ACNU has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
ACNU has several advantages for lab experiments. It is a well-established chemotherapy drug with a known mechanism of action, making it a useful tool for studying cancer biology. ACNU is also highly lipophilic, allowing it to easily penetrate cell membranes and reach its target. However, ACNU has several limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, its lipophilicity can make it difficult to solubilize in aqueous solutions, limiting its use in certain experimental settings.
Zukünftige Richtungen
For the study of ACNU include the development of new formulations, the identification of biomarkers, and the use of combination therapy.
Synthesemethoden
The synthesis of ACNU involves the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields ACNU as a yellow crystalline solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
ACNU has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of brain tumors, particularly glioblastoma multiforme. ACNU has also been used in combination with other chemotherapy drugs to increase their efficacy. In addition, ACNU has been studied for its potential use in the treatment of other types of cancer, including lung, breast, and ovarian cancer.
Eigenschaften
CAS-Nummer |
106094-83-1 |
|---|---|
Produktname |
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Molekularformel |
C15H20Cl2N2O2 |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-1-2-12(15(20)21-18)9-13(11)10-14/h3-4,10,12H,1-2,5-9,18H2 |
InChI-Schlüssel |
YHWFDBWKAOPRRT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
Kanonische SMILES |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
Synonyme |
2-ABCATN 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic hydrochloride D,L-NAM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



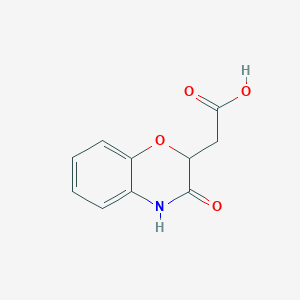
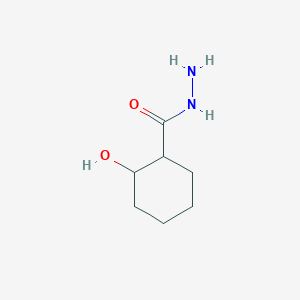
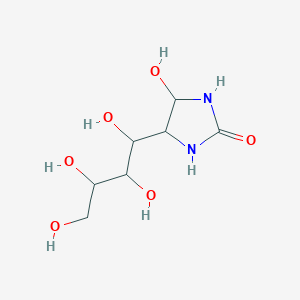
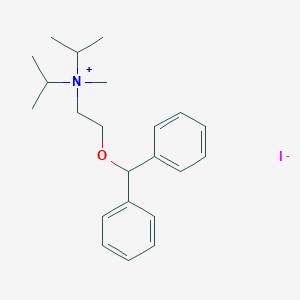
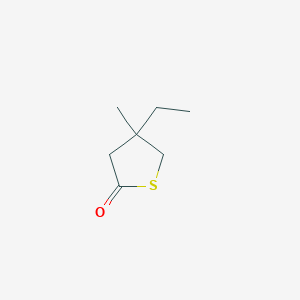
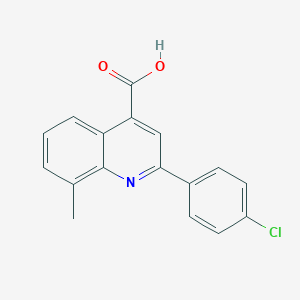
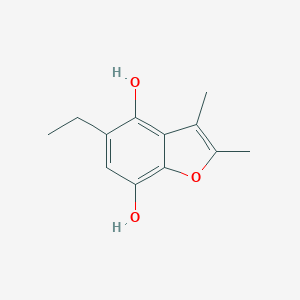
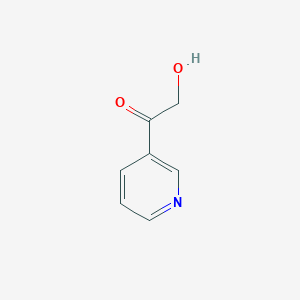
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
